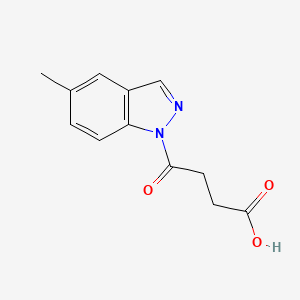
4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
Overview
Description
4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydroindole Core: The tetrahydroindole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroindole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-1H-indole: Similar core structure but lacks the benzoic acid moiety.
4-(2-phenyl-1H-indol-1-yl)benzoic acid: Similar structure but without the tetrahydro modification.
Uniqueness
4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to the combination of the tetrahydroindole core and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
4-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(24)16-10-12-18(13-11-16)22-19-9-5-4-8-17(19)14-20(22)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXKGZSDHYHPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-oxo-2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830575.png)
![methyl 4-(2-oxo-2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830578.png)
![ethyl 4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate](/img/structure/B7830579.png)
![methyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830589.png)
![4-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7830594.png)
![methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830608.png)


![(6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetic acid](/img/structure/B7830648.png)
![methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate](/img/structure/B7830657.png)
![methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate](/img/structure/B7830660.png)
![ethyl 2-(6-oxo-8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-5-yl)acetate](/img/structure/B7830665.png)

![1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7830675.png)
